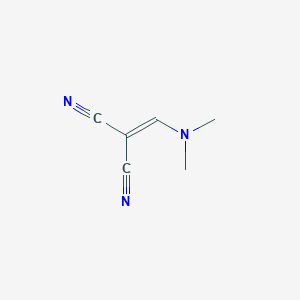

(Dimethylaminomethylene)malononitrile

Description

Properties

IUPAC Name |

2-(dimethylaminomethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDLOYYNHQKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168572 | |

| Record name | Malononitrile, ((dimethylamino)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-88-0 | |

| Record name | [(Dimethylamino)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Dimethylamino)methylene)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16849-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, ((dimethylamino)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(dimethylamino)methylene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE2L03HB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, ((dimethylamino)methylene)-, can be synthesized through the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction typically occurs in a solvent such as dry xylene and involves heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of malononitrile, ((dimethylamino)methylene)-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, ((dimethylamino)methylene)-, undergoes various chemical reactions, including:

Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes to form styrylquinoxalin-2(1H)-ones.

Cyclization Reactions: It can react with hydrazine hydrate to form pyrazolo[3,4-b]pyridine derivatives.

Substitution Reactions: It can undergo substitution reactions with different nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, hydrazine hydrate, and various bases such as sodium carbonate and piperidine. The reactions often require heating and may be carried out in solvents like ethanol or xylene.

Major Products Formed

The major products formed from these reactions include heterocyclic compounds such as pyrazolo[3,4-b]pyridine derivatives, styrylquinoxalin-2(1H)-ones, and other substituted malononitrile derivatives .

Scientific Research Applications

Applications in Scientific Research

(Dimethylaminomethylene)malononitrile has several significant applications across various fields:

Organic Synthesis

- It is extensively used as a building block for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals .

- The compound participates in various chemical reactions such as condensation, cyclization, and substitution, leading to the formation of derivatives like pyrazolo[3,4-b]pyridine .

Medicinal Chemistry

- Research indicates potential applications as an anti-cholinesterase agent , which may be beneficial in treating Alzheimer's disease .

- Derivatives of this compound have shown promise as anticancer agents and inhibitors of cyclin-dependent kinases, highlighting its importance in cancer research .

Industrial Applications

- The compound is utilized in the production of dyes and other industrial chemicals due to its reactivity and versatility .

- Its derivatives are being explored for their potential use in various industrial processes.

Case Study 1: Synthesis of Heterocycles

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several new pyridine derivatives using this compound as a key intermediate. The study demonstrated that these derivatives exhibited significant biological activity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Anti-Cholinesterase Activity

A research article highlighted the evaluation of this compound derivatives for their anti-cholinesterase properties. The findings indicated that certain derivatives effectively inhibited acetylcholinesterase, presenting opportunities for developing new treatments for neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Essential for synthesizing new drug candidates |

| Medicinal Chemistry | Anti-cholinesterase agent; anticancer agents | Potential treatments for Alzheimer’s and cancer |

| Industrial Applications | Production of dyes and chemicals | Versatile reactivity facilitates diverse applications |

Mechanism of Action

The mechanism of action of malononitrile, ((dimethylamino)methylene)-, involves its ability to act as a nucleophile in various chemical reactions. The dimethylamino group enhances its reactivity, allowing it to participate in condensation, cyclization, and substitution reactions. In biological systems, its derivatives can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine .

Comparison with Similar Compounds

Comparison with Similar Malononitrile Derivatives

Malononitrile derivatives share a common core structure but differ in substituents, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Substituent Variations

Physical and Chemical Properties

Research Findings and Key Studies

Materials Science

- Isomeric end-cap units (IC-m2Cl and IC-o2Cl) derived from malononitrile improved organic solar cell efficiency (PCE: 12.3–13.1%) via optimized crystallinity .

- 2-(4-Methylfuran-2(5H)-ylidene)malononitrile was synthesized via a Knoevenagel-iminolactone pathway, enabling access to fused heterocycles .

Biological Activity

(Dimethylaminomethylene)malononitrile, a compound with the chemical formula C₇H₈N₂, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound consists of a malononitrile core with a dimethylamino group attached to the methylene carbon. This structural configuration allows it to participate in various chemical reactions, making it a versatile precursor in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form new heterocyclic compounds through reactions with other organic molecules. For instance, it has been shown to react with 6-aminopyridine-2(1H)-thiones to produce 6-{[(N,N-dimethylamino)methylene]amino}pyridine derivatives, which exhibit significant biological properties .

Biochemical Pathways

- Synthesis of Heterocycles : The compound is instrumental in synthesizing pyridine and pyrazolo[3,4-b]pyridine derivatives, which are essential in medicinal chemistry for developing new drugs .

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Anticancer Properties

Studies have demonstrated that this compound and its derivatives possess anticancer activity. For example, certain derivatives have shown effectiveness against various cancer cell lines by inhibiting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from it have exhibited increased antibacterial activity compared to traditional antibiotics .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Anti-Cholinesterase Activity : A study assessed the anti-cholinesterase potential of synthesized derivatives in vitro, demonstrating significant inhibition compared to standard drugs .

- Anticancer Assays : Another study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines using MTT assays, showing effective dose-dependent responses .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing (dimethylaminomethylene)malononitrile derivatives, and how can reaction conditions be optimized for high yields?

Methodological Answer: this compound derivatives are typically synthesized via Knoevenagel condensation. A general protocol involves reacting aromatic aldehydes with malononitrile in aqueous or ethanol solvents under mild conditions (room temperature to 100°C). For example, stirring equimolar amounts of aldehyde and malononitrile in water for 20–35 minutes yields >90% products after recrystallization . Catalysts like nano-SnO₂ or KF-Al₂O₃ can enhance reaction efficiency, reducing time and improving yields (e.g., 82–96% yields in ethanol with nano-SnO₂) . Optimization factors include solvent polarity, catalyst loading (10 mol% for KF-Al₂O₃), and avoiding moisture-sensitive conditions .

Q. How should researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization. For example, the vinylic proton in 2-(4-chlorobenzylidene)malononitrile appears as a singlet at δ 7.83 ppm, while nitrile carbons resonate at ~113–112 ppm .

- IR Spectroscopy : Strong nitrile stretches (C≡N) appear at ~2226 cm⁻¹, and conjugated C=C bonds at ~1585 cm⁻¹ .

- Chromatography : TLC (silica gel, iodine visualization) monitors reaction progress. Recrystallization from ethanol or ether ensures purity .

Q. What safety protocols are essential when handling this compound due to its toxicity?

Methodological Answer: Malononitrile derivatives are highly toxic, requiring:

- Ventilation : Use fume hoods to avoid inhalation (AEGL-2 values: 0.32–1.2 ppm for 1–4 hours) .

- Protective Gear : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers away from heat/ignition sources (per DOT HAZMAT guidelines) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound-based acceptors in organic photovoltaics?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d,p)) evaluate frontier molecular orbitals (HOMO/LUMO) and absorption spectra. For example, λmax values for dithienonaphthalene-based acceptors range from 470–781 nm depending on the functional used. B3LYP shows closest agreement with experimental data (607.8 nm vs. 634 nm observed) . Advanced functionals like CAM-B3LYP improve charge-transfer state accuracy but may overestimate bandgaps .

Q. What mechanistic insights can computational studies provide on dimerization and tautomerism of malononitrile derivatives?

Methodological Answer: MNDO studies reveal dimerization proceeds via an 88 kJ/mol barrier, forming a cyclic intermediate. Proton transfer stabilizes the tautomer, favoring the keto-enol form. Intermediates are validated by comparing computed vs. experimental IR spectra . Hybrid QM/MM methods further refine transition-state geometries for asymmetric derivatives .

Q. How do end-capped acceptor modifications influence photovoltaic performance in this compound-based materials?

Methodological Answer: End-capped groups (e.g., fluorine, cyano) enhance electron affinity and reduce recombination. For example, replacing indenone with cyclopenta[c]thiophene (as in 4T4) increases open-circuit voltage (Voc) by 0.3 eV due to stronger electron-withdrawing effects . Device simulations (SCAPS-1D) correlate LUMO offsets (>0.5 eV) with higher power conversion efficiencies (>12%) .

Q. What strategies resolve discrepancies between computational and experimental absorption spectra in malononitrile-based compounds?

Methodological Answer: Discrepancies arise from functional limitations (e.g., B3LYP underestimates charge-transfer excitations). Solutions include:

- Multi-functional validation : Compare results across B3LYP, CAM-B3LYP, and ωB97XD .

- Solvent effects : Incorporate PCM models to simulate ethanol or chloroform environments .

- Experimental calibration : Use UV-vis data (e.g., λmax = 634 nm) to refine computational parameters .

Data Contradiction Analysis

Example : reports B3LYP-predicted λmax at 607.8 nm vs. experimental 634 nm. The 4.2% error stems from B3LYP’s poor handling of long-range charge transfer. Using range-separated functionals (e.g., CAM-B3LYP) or tuning exchange-correlation parameters reduces this gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.